5-Iodo-2-phenyl-2,3-dihydropyridazin-3-one
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Overview
Description
Preparation Methods
The synthesis of 5-Iodo-2-phenyl-2,3-dihydropyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The most common synthetic route includes the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
5-Iodo-2-phenyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Iodo-2-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Iodo-2-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of biological processes . The exact molecular targets and pathways involved are still under investigation, but its structure suggests potential interactions with various biological molecules.
Comparison with Similar Compounds
5-Iodo-2-phenyl-2,3-dihydropyridazin-3-one can be compared with other pyridazinone derivatives, such as:
5-Iodo-2-methyl-2,3-dihydropyridazin-3-one: This compound has a similar structure but with a methyl group instead of a phenyl group.
Other pyridazinone derivatives: These compounds share the pyridazinone core structure but differ in their substituents, leading to variations in their pharmacological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7IN2O |
---|---|
Molecular Weight |
298.08 g/mol |
IUPAC Name |
5-iodo-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C10H7IN2O/c11-8-6-10(14)13(12-7-8)9-4-2-1-3-5-9/h1-7H |
InChI Key |
VFMUSEAHUHVHOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C=N2)I |
Origin of Product |
United States |
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